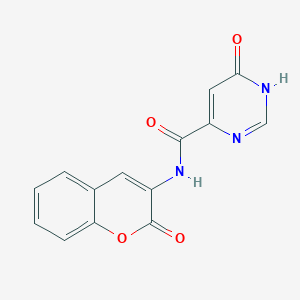

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-12-6-9(15-7-16-12)13(19)17-10-5-8-3-1-2-4-11(8)21-14(10)20/h1-7H,(H,17,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUMPNVLUYOWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and pyrimidine-4-carboxamide.

Condensation Reaction: The 6-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is reacted with pyrimidine-4-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: Formation of 6-oxo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.

Reduction: Formation of 6-hydroxy-N-(2-hydroxy-2H-chromen-3-yl)pyrimidine-4-carboxamide.

Substitution: Formation of 6-halo-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide has been reported through various chemical reactions. A notable method involves the one-pot reaction of 4-hydroxycoumarin with arylglyoxals and 6-aminouracil, leading to the formation of pyrrolo[3,2-d]pyrimidine derivatives . This approach not only highlights the versatility of the compound but also its potential as a precursor for synthesizing other biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant activities of compounds related to 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine. These properties are attributed to the chromene structure, which has been associated with reducing oxidative stress and inflammation in biological systems .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been investigated, with promising results indicating that it may induce apoptosis in cancer cells. This suggests a potential application in cancer therapy, particularly for types resistant to conventional treatments .

Therapeutic Applications

Given its diverse biological activities, 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine has several therapeutic applications:

Pharmaceutical Development

The compound serves as a lead structure for developing new pharmaceuticals aimed at treating infections, inflammatory diseases, and cancers. Its derivatives can be modified to enhance efficacy and reduce side effects.

Research in Drug Design

The unique chemical structure allows for modifications that can lead to improved pharmacokinetic properties. Ongoing research focuses on optimizing these compounds for better absorption and bioavailability.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrimidine-carboxamide derivatives. Below is a comparative analysis with structurally similar analogs:

Table 1: Key Structural and Functional Properties of Comparable Compounds

Notes:

- *Molecular weights calculated based on structural formulas.

- The coumarin-linked derivative (target compound) is distinguished by its fused aromatic system, which may enhance π-π stacking interactions in biological targets compared to simpler pyridine or thienopyrimidine analogs .

- Substitutions at the pyrimidine C6 position (-OH vs.

Crystallographic and Computational Analysis

Structural refinement tools like SHELXL and WinGX are critical for characterizing these compounds. For example:

Biological Activity

6-Hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-hydroxycoumarin with appropriate pyrimidine derivatives. The reaction conditions often include the use of catalysts such as L-proline or potassium carbonate in solvents like DMF (dimethylformamide) or acetic acid. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 4-hydroxycoumarin have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often assessed using methods such as the disc diffusion method, where the inhibition zones are measured to determine efficacy.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound ID | Bacterial Strain | % Inhibition |

|---|---|---|

| 10c | Staphylococcus aureus | 8.94% |

| 10f | Escherichia coli | 7.75% |

| 10g | Candida albicans | 21.65% |

These findings indicate that certain modifications in the coumarin structure can enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

The anticancer potential of coumarin derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a derivative of 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine was tested against several human cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15.3 |

| Compound B | MCF-7 | 12.8 |

| Compound C | A549 | 18.5 |

The above data illustrates that modifications in the coumarin structure can lead to varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of further SAR studies .

Case Studies

One notable case study involved the evaluation of a series of coumarin derivatives for their ability to inhibit fungal growth. The study found that certain derivatives showed enhanced activity against Candida albicans, outperforming standard antifungal agents like ketoconazole . This suggests that these compounds could serve as promising leads for developing new antifungal therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the chromene-3-amine derivative with an activated pyrimidine-4-carboxylic acid. Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF. Optimization requires:

- Temperature control : 0–25°C to minimize side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification : Column chromatography or recrystallization to isolate the product.

Similar compounds synthesized via multi-step routes emphasize the importance of inert atmospheres (N₂/Ar) and pH monitoring .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

Q. What initial biological screening approaches are recommended?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or topoisomerases at 1–100 μM concentrations.

- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC before testing .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates.

- Solvent effects : Molecular dynamics simulations (e.g., COSMO-RS) to predict solubility and reaction rates.

- Machine learning : Train models on heterocyclic reaction datasets to identify yield-limiting variables (e.g., solvent polarity, catalyst loading).

Institutions like ICReDD employ these methods to reduce trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer : Contradictions may stem from assay conditions or compound stability. Strategies include:

- Orthogonal validation : Compare enzymatic (e.g., fluorescence-based) vs. cell-based (e.g., apoptosis) assays.

- Stability studies : Monitor compound degradation in buffer/DMSO via LC-MS over 24–72 hours.

- Meta-analysis : Compare with structurally similar compounds (e.g., chromene-pyrimidine hybrids) to identify SAR trends .

Q. What approaches elucidate the mechanism of action for observed anticancer effects?

- Methodological Answer : A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Proteomics : LC-MS/MS to detect protein expression changes (e.g., caspase-3 activation).

- Molecular docking : Screen against targets like tubulin or DNA topoisomerases using AutoDock Vina.

Validate hypotheses via CRISPR knockdown of candidate targets .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results between cell lines?

- Methodological Answer :

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231).

- Microenvironment mimicry : Test under hypoxic vs. normoxic conditions.

- Metabolite profiling : Use LC-MS to identify cell-specific metabolism of the compound.

Contradictions in similar compounds were resolved by correlating activity with expression of drug transporters (e.g., P-gp) .

Research Design Considerations

Q. What in vivo models are suitable for preclinical testing?

- Methodological Answer : Prioritize models based on mechanistic hypotheses:

- Xenograft mice : For anticancer activity (subcutaneous tumor implantation).

- Zebrafish embryos : For toxicity and developmental effects.

- Pharmacokinetics : Measure plasma half-life and tissue distribution via radiolabeling or LC-MS/MS.

Ensure compound solubility using co-solvents (e.g., PEG-400) and validate dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.